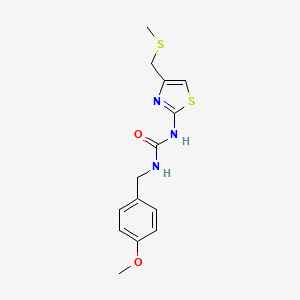

1-(4-Methoxybenzyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S2/c1-19-12-5-3-10(4-6-12)7-15-13(18)17-14-16-11(8-20-2)9-21-14/h3-6,9H,7-8H2,1-2H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUQUNBDRIXZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NC2=NC(=CS2)CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxybenzyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea (CAS Number: 1207039-73-3) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article discusses the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H17N3O2S

- Molecular Weight : 323.4 g/mol

- Structure : The compound features a thiazole ring, which is known for its diverse biological activities, and a methoxybenzyl group that may enhance its pharmacological properties.

Biological Activity Overview

- Antiviral Activity : Compounds containing thiazole derivatives have been reported to exhibit antiviral properties. Research indicates that modifications at specific positions on the thiazole ring can significantly enhance antiviral activity against various viruses, including HIV and influenza .

- Anticancer Properties : Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds structurally similar to this compound have shown promising results in inducing apoptosis in cancer cell lines, including those derived from melanoma and lung cancers . The mechanism often involves the induction of cell cycle arrest and apoptosis through mitochondrial pathways.

- Antimicrobial Activity : Thiazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, showing significant minimum inhibitory concentrations (MICs) .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Thiazole derivatives can act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.

- DNA Interaction : Some studies suggest that these compounds may interact with DNA, leading to the inhibition of replication in cancer cells.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can induce oxidative stress, contributing to apoptosis in cancer cells.

Case Studies and Experimental Data

Research has demonstrated that structural modifications on thiazoles can lead to enhanced biological activities. In one study, derivatives with specific substitutions showed improved cytotoxicity against various cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1 | A549 | 12.5 | Apoptosis via ROS |

| 2 | MDA-MB-231 | 15.0 | Cell cycle arrest |

| 3 | HeLa | 10.0 | DNA intercalation |

Comparative Analysis

Comparative studies have shown that compounds similar to this compound exhibit varying degrees of biological activity based on their structural features:

| Structural Feature | Biological Activity |

|---|---|

| Methoxy Group | Enhanced solubility |

| Methylthio Substitution | Increased cytotoxicity |

| Thiazole Ring | Broad-spectrum activity |

Chemical Reactions Analysis

Formation of the Urea Linkage

The urea bridge is constructed via carbodiimide-mediated coupling or reaction with isocyanates:

-

4-Methoxybenzylamine reacts with 4-((methylthio)methyl)thiazol-2-yl isocyanate in anhydrous dichloromethane (DCM) .

-

Alternatively, 1,1′-thiocarbonyldiimidazole (TCDI) activates the amine for urea formation, as demonstrated in related piperazine-urea syntheses .

Optimized Protocol :

-

Reagents: TCDI, 4-methoxybenzylamine, and 4-((methylthio)methyl)thiazol-2-amine

-

Solvent: DCM or acetonitrile

-

Temperature: 40°C

Oxidation of the Methylthio Group

The methylthio (-SCH) group can be oxidized to sulfoxide (-SOCH) or sulfone (-SOCH) using:

Modifications to the Urea Moiety

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields acylated ureas .

Stability and Reactivity Insights

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural elements are compared to analogs in Table 1.

Table 1: Structural Comparison of Urea-Thiazole Derivatives

Key Observations:

- Benzyl Substituent Position : The 4-methoxy group in the target compound contrasts with the 3-methoxy or 3-hydroxy groups in RKI-1313 and RKI-1445. Positional isomerism may influence target selectivity and metabolic stability .

- Heterocyclic Replacements : Replacing thiazole with oxadiazole () or thiadiazole () alters ring electronics and steric bulk, impacting binding interactions.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations:

- The target compound’s methylthio-methyl group may improve blood-brain barrier penetration compared to polar substituents like -OH or pyridine.

- Methoxy groups generally enhance metabolic stability compared to unmasked aromatic rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.